5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile
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Overview
Description
5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science . The structure of this compound consists of a benzimidazole ring fused with a tetrahydro ring and a pentanenitrile group, making it a unique and versatile compound.
Preparation Methods
The synthesis of 5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2-diaminobenzene with a suitable nitrile compound in the presence of a catalyst can lead to the formation of the benzimidazole ring . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of benzimidazole derivatives with different functional groups .
Scientific Research Applications
5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile has numerous scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, antimicrobial, and antiviral agent . In biology, it is used as a probe to study enzyme interactions and cellular pathways . In the field of material science, it is explored for its potential use in the development of novel materials with unique properties . Additionally, it has applications in agriculture as a pesticide or herbicide .
Mechanism of Action
The mechanism of action of 5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in disease progression . For example, it may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile can be compared with other benzimidazole derivatives, such as 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole and 1-(2-(1H-benzimidazol-1-yl)ethyl)-1H-benzimidazole . These compounds share a similar core structure but differ in their functional groups and side chains, which can influence their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
87896-17-1 |
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Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
5-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)pentanenitrile |
InChI |
InChI=1S/C12H17N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h1-8H2,(H,14,15) |
InChI Key |
SGMCXJOVPXIXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CCCCC#N |
Origin of Product |
United States |
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